molecular formula C40H82O5Sn2 B1591237 1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE CAS No. 3669-02-1

1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE

Cat. No.: B1591237
CAS No.: 3669-02-1
M. Wt: 880.5 g/mol
InChI Key: DMTINRVJBGOLMJ-UHFFFAOYSA-L
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Description

1,1,3,3-TETRABUTYL-1,3-DILAURYLOXYDISTANNOXANE, also known by its IUPAC name 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, is an organometallic compound with the molecular formula C40H82O5Sn2 . This compound is characterized by the presence of tin (Sn) atoms in its structure, making it part of the broader class of organotin compounds. It is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane typically involves a two-step process . The first step involves the reaction of an epoxide compound with a tributyltin compound to form 1,1,3,3-tetrabutyl-distannoxane. In the second step, this intermediate is reacted with lauric acid (dodecanoic acid) to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Chemical Reactions Analysis

1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield tin oxides, while reduction reactions can lead to the formation of simpler organotin compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research and industry . In chemistry, it is used as a catalyst in various organic reactions, including polymerization and esterification processes. In biology and medicine, it has been studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Additionally, it is used in the production of plastics, rubber, and coatings, where it acts as a stabilizer and preservative.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane involves its interaction with cellular components, particularly cell membranes . The compound’s organotin structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane can be compared to other organotin compounds such as tributyltin oxide and dibutyltin dilaurate . While all these compounds share the presence of tin atoms, they differ in their specific chemical structures and applications. For instance, tributyltin oxide is primarily used as a biocide in marine antifouling paints, whereas dibutyltin dilaurate is commonly used as a catalyst in polyurethane production. The unique structure of 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane, with its lauric acid moieties, provides it with distinct properties that make it suitable for specific industrial applications.

Properties

IUPAC Name

[dibutyl-[dibutyl(dodecanoyloxy)stannyl]oxystannyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTINRVJBGOLMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346517
Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3669-02-1
Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3669-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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